Cas no 176234-40-5 (2-Furanol, tetrahydro-4-(phenylmethyl)-)
2-Furanol, tetrahydro-4-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Furanol, tetrahydro-4-(phenylmethyl)-
- 176234-40-5
- 4-BENZYLOXOLAN-2-OL
- 4-Benzyltetrahydrofuran-2-ol
- SCHEMBL8849143
-
- Inchi: 1S/C11H14O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
- InChI Key: JOGCBCDFGCNQLE-UHFFFAOYSA-N
- SMILES: O1C(CC(CC2C=CC=CC=2)C1)O
Computed Properties
- Exact Mass: 178.09942
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
2-Furanol, tetrahydro-4-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM195984-1g |
4-benzyltetrahydrofuran-2-ol |
176234-40-5 | 95% | 1g |
$549 | 2021-08-05 | |
| Alichem | A159002645-1g |
4-Benzyltetrahydrofuran-2-ol |
176234-40-5 | 95% | 1g |
497.70 USD | 2021-06-11 | |
| Chemenu | CM195984-1g |
4-benzyltetrahydrofuran-2-ol |
176234-40-5 | 95% | 1g |
$532 | 2023-02-17 |
2-Furanol, tetrahydro-4-(phenylmethyl)- Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-Furanol, tetrahydro-4-(phenylmethyl)-
Professional Introduction to 2-Furanol, tetrahydro-4-(phenylmethyl) (CAS No. 176234-40-5)
2-Furanol, tetrahydro-4-(phenylmethyl), identified by the Chemical Abstracts Service Number (CAS No.) 176234-40-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This tetrahydropyran derivative features a furanose core substituted with a phenylmethyl (benzyl) group at the 4-position, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structure of 2-Furanol, tetrahydro-4-(phenylmethyl) incorporates both the furanose ring and the benzyl moiety, which are well-documented for their reactivity and functionalization potential. The furanose ring, a five-membered oxygen-containing heterocycle, is commonly found in carbohydrates and nucleosides, while the benzyl group enhances lipophilicity and can serve as a handle for further chemical modifications. This combination makes the compound particularly interesting for drug discovery and material science applications.
In recent years, there has been growing interest in tetrahydropyran derivatives due to their stability and ease of functionalization. The tetrahydropyran scaffold is a common motif in natural products and pharmaceuticals, often used to improve solubility and metabolic stability. The presence of the furanose ring in 2-Furanol, tetrahydro-4-(phenylmethyl) adds another layer of complexity, enabling unique interactions with biological targets. This compound has been explored in several synthetic pathways, particularly in the construction of more complex molecules such as glycosides and nucleoside analogs.
The phenylmethyl group in 2-Furanol, tetrahydro-4-(phenylmethyl) not only contributes to its structural diversity but also opens up possibilities for pharmacophore design. Phenylmethyl derivatives are widely recognized for their biological activity, with many benzyl compounds exhibiting therapeutic effects. The integration of this moiety into a tetrahydropyran-furanose framework could lead to novel pharmacological agents with enhanced efficacy and selectivity. Current research is focusing on leveraging this scaffold to develop treatments for neurological disorders, infectious diseases, and other challenging medical conditions.
One of the most compelling aspects of 2-Furanol, tetrahydro-4-(phenylmethyl) is its potential as a building block for drug development. The compound’s dual functionality—the furanose ring and the benzyl group—allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. For instance, the furanose ring can be glycosylated or incorporated into larger carbohydrate-based structures, while the benzyl group can be oxidized or replaced with other functional groups to modulate activity.
Recent advancements in synthetic methodologies have made it easier to access complex derivatives like 2-Furanol, tetrahydro-4-(phenylmethyl). Techniques such as catalytic hydrogenation, cross-coupling reactions, and enzymatic glycosylation have been instrumental in constructing this molecule efficiently. These methods not only improve yield but also allow for greater control over stereochemistry—a critical factor in pharmaceutical development. The ability to produce high-purity samples of this compound has accelerated its adoption in research laboratories worldwide.
The biological significance of 2-Furanol, tetrahydro-4-(phenylmethyl) has been highlighted in several cutting-edge studies. Researchers have investigated its interactions with enzymes and receptors relevant to human health, uncovering promising leads for drug design. For example, preliminary studies suggest that derivatives of this compound may inhibit certain kinases involved in cancer progression or modulate neurotransmitter receptors associated with neurological disorders. These findings underscore the importance of exploring structurally unique compounds like 2-Furanol, tetrahydro-4-(phenylmethyl) as potential therapeutic agents.
In addition to its pharmaceutical applications, 2-Furanol, tetrahydro-4-(phenylmethyl) has shown promise in material science research. Its rigid yet flexible structure makes it an attractive candidate for developing polymers with tailored properties. Researchers are exploring its use as a monomer or intermediate in synthesizing novel materials with enhanced mechanical strength or biodegradability. Such innovations could have far-reaching implications in industries ranging from packaging to biomedicine.
The synthesis and characterization of 2-Furanol, tetrahydro-4-(phenylmethyl) have been supported by sophisticated analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools provide detailed insights into the compound’s structure and purity, ensuring that it meets the stringent requirements for scientific research and industrial applications. High-resolution NMR data have confirmed the connectivity of atoms within the molecule, while MS analysis has verified its molecular weight and fragmentation patterns.
Looking ahead, the future prospects for 2-Furanol, tetrahydro-4-(phenylmethyl) are bright given its multifaceted utility. Ongoing research aims to expand its applications by exploring new synthetic routes and investigating its biological effects further. Collaborative efforts between chemists and biologists will be crucial in unlocking its full potential—from developing novel therapeutics to creating advanced materials with sustainable properties.
In conclusion,2-Furanol,tetrahydro-4-(phenylmethyl) (CAS No. 176234-40-5) represents a significant advancement in organic chemistry and pharmaceutical science. Its unique structure combining a furanose ring with a phenylmethyl group offers unparalleled opportunities for innovation across multiple disciplines. As research continues to uncover new possibilities for this compound,it is poised to play an increasingly important role in shaping the future of medicineand material science.
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